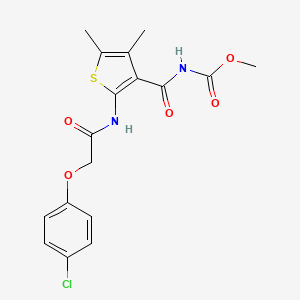

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

"Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate" is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 4-chlorophenoxyacetamido moiety at position 2, and a carbamate group at position 3.

Properties

IUPAC Name |

methyl N-[2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5S/c1-9-10(2)26-16(14(9)15(22)20-17(23)24-3)19-13(21)8-25-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDKWHGHDAIIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Carbamate moiety : Responsible for its biological activity and interaction with enzymes.

- Thioether group : Contributes to the compound's lipophilicity and membrane permeability.

- Chlorophenoxy group : May enhance biological activity through specific receptor interactions.

Methyl carbamates generally act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic clefts. This inhibition can result in various physiological effects, including increased neurotransmission and potential neurotoxicity. The specific mechanism for methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves:

- AChE Inhibition : Binding to the active site of AChE, preventing the hydrolysis of acetylcholine.

- Reversible Inhibition : The inhibition is generally reversible, allowing for recovery upon cessation of exposure.

Pharmacological Effects

Case Study 1: Acute Toxicity Assessment

A study evaluated the acute toxicity of various methyl carbamates, including this compound. The findings indicated dose-dependent neurotoxic effects in animal models. Key metrics included:

- LD50 values : Determined for different exposure routes.

- Behavioral assessments : Observed changes in motor function and response times.

Case Study 2: Anticancer Potential

Research on related compounds has shown that methyl carbamate derivatives can induce apoptosis in cancer cells. For instance:

- MTT Assay Results : Compounds similar to methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate exhibited IC50 values ranging from 1 nM to 48 nM against human cancer cell lines such as HepG2 and A549.

- Mechanistic Studies : Induction of apoptosis was confirmed through flow cytometry analysis.

Data Tables

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 7e | HepG2 | 48 | Apoptosis induction |

| 7d | A431 | 20 | Apoptosis induction |

| Methyl Carbamate | Various | Varies | AChE inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several promising applications in medicinal chemistry:

- Anticancer Activity : Research indicates that compounds containing thiophene rings exhibit significant antitumor properties. Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate may inhibit cancer cell proliferation and induce apoptosis in tumor cells by interacting with specific molecular targets involved in cancer growth and survival.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory responses. Its ability to influence cytokine production and reduce inflammatory cell infiltration positions it as a candidate for developing anti-inflammatory therapies.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways. Its structural features could enhance binding affinity to these targets, making it valuable in drug design focused on enzyme-related diseases.

The following table summarizes key findings related to the biological activity of methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate:

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate showed significant activity against various human cancer cell lines, indicating broad-spectrum antitumor potential.

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance, the introduction of halogen atoms can enhance potency by improving lipophilicity and receptor binding.

- Animal Models : Preclinical trials using murine models indicated that administration of this compound resulted in a notable reduction in tumor size compared to control groups, supporting its anticancer potential.

Comparison with Similar Compounds

Substituted Phenyl Carbamates ()

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.) share a carbamate backbone but differ in substituents. For example, the 3-chlorophenyl or dichlorophenyl groups in these analogs contrast with the 4-chlorophenoxyacetamido group in the target compound.

Thiophene-Based Acrylamides ()

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates feature a similar thiophene core with methyl substituents but incorporate a cyanoacrylamido group instead of the carbamate and 4-chlorophenoxyacetamido moieties. The acrylamide functionality may enhance reactivity in Michael addition reactions, whereas the carbamate group in the target compound could improve hydrolytic stability .

Bicyclic ATF4 Inhibitors ()

A patent describes N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutan-1-carboxamide derivatives, which share the 4-chlorophenoxyacetamido group but are fused to a bicyclic system. This structural rigidity may enhance target selectivity in cancer therapy, whereas the thiophene-carbamate scaffold of the target compound might favor different pharmacokinetic profiles .

Physicochemical Properties

Lipophilicity, a critical factor in drug bioavailability, was determined for phenyl carbamate analogs () using HPLC-derived capacity factors (log k). These compounds exhibit log k values ranging from 2.1 to 3.8, suggesting moderate to high lipophilicity.

Therapeutic Potential ()

The bicyclic derivatives in demonstrate ATF4 inhibition, a mechanism relevant in cancer and metabolic diseases. The target compound’s carbamate group could modulate similar pathways but may require structural optimization for efficacy .

Comparative Data Table

Q & A

Basic Research Question

- HPLC-PDA : Use a C18 column with 0.1% TFA in mobile phase. Impurities >0.1% require MS/MS identification.

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 54.2%, H: 4.3%, N: 6.7%) .

How can researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

Advanced Research Question

Discrepancies often stem from poor solubility or metabolic clearance. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.